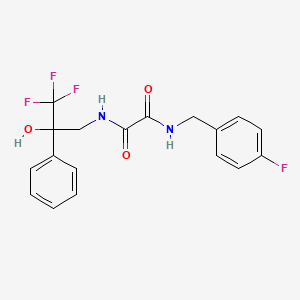

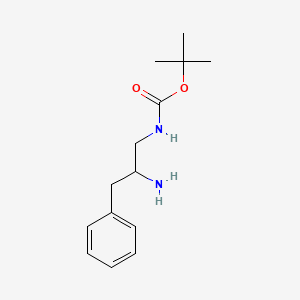

2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

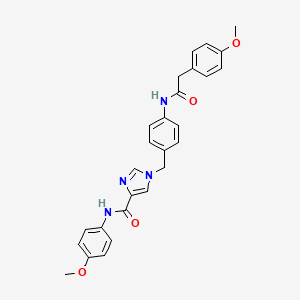

2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde (TPPC) is a chemical compound that has been used in scientific research for its unique properties. TPPC is a pyrrole derivative that has been synthesized using various methods.

科学的研究の応用

Chemical Synthesis and Reactivity

Organometallic Derivatives and Reactions : The study by Pattison and Wade (1968) demonstrates the reactivity of pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements, leading to the formation of oximates. This research highlights the potential of similar pyrrolyl compounds in synthesizing novel organometallic complexes with unique properties (Pattison & Wade, 1968).

Synthesis of Metallated Compounds : Denat, Gaspard-Iloughmane, and Dubac (1992) discuss the regiospecific synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, showcasing the synthetic versatility of pyrrolyl compounds in accessing metallated derivatives for applications in materials science and catalysis (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Catalysis and Synthetic Applications

- Heterogeneous Nanocatalysis : Maleki (2014) describes the use of a superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid catalyst for the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines. This study exemplifies the role of related pyrrolyl compounds in facilitating efficient catalytic processes for the synthesis of complex heterocyclic structures (Maleki, 2014).

Ligand Chemistry and Coordination Compounds

- Complexation with Metal Ions : Hakimi et al. (2013) explored the complexation of 2-pyridinecarbaldehyde derivatives with cadmium(II), resulting in tetradentate ligand complexes. Such studies provide insights into the use of pyrrolyl and pyridinyl aldehydes in forming coordination compounds that could have implications in materials chemistry, sensing, and catalysis (Hakimi et al., 2013).

Photophysical Properties

- Fluorescence Studies : The investigation by Patil et al. (2010) into the photophysical properties of heterocyclic orthoaminoaldehydes reveals the influence of substituents on the absorption and emission characteristics. Research on related pyrrolyl compounds could extend to their use in the design of fluorescent materials and sensors (Patil et al., 2010).

Safety and Hazards

特性

IUPAC Name |

2,4,5-trimethyl-1-pyridin-2-ylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-10(2)15(11(3)12(9)8-16)13-6-4-5-7-14-13/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTYMGFUXBQVDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C2=CC=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

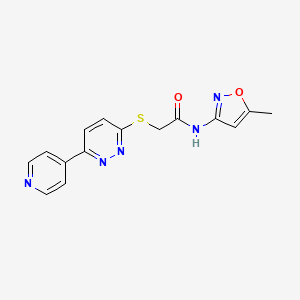

![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2712512.png)

![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2712514.png)

![4-{[4-(Tert-butyl)benzyl]oxy}chromane](/img/structure/B2712515.png)

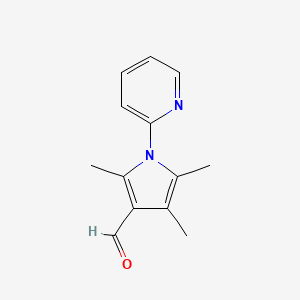

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2712517.png)

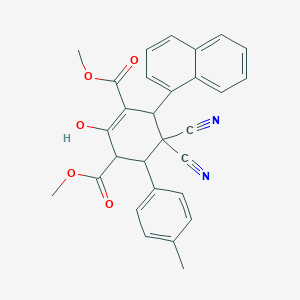

![(E)-methyl 5-methyl-2-(4-nitrobenzylidene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2712521.png)